![molecular formula C22H20N4O5S B2868637 4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905680-13-9](/img/structure/B2868637.png)

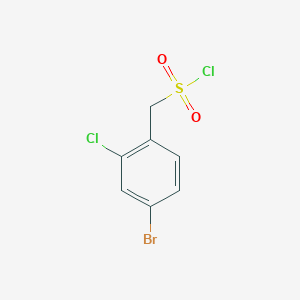

4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

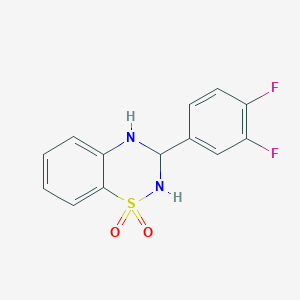

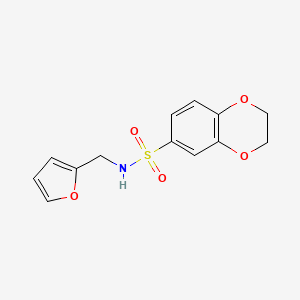

The compound “4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, an ethyl group, a sulfamoyl group, a furan ring, and an oxadiazole ring attached to a benzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl and ethyl groups might be introduced through nucleophilic substitution reactions . The sulfamoyl group could be introduced through a sulfonation reaction . The furan and oxadiazole rings might be formed through cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl and ethyl groups are aliphatic, while the furan and oxadiazole rings are aromatic . The sulfamoyl and benzamide groups contain sulfur, nitrogen, and oxygen atoms, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. For example, the benzyl and ethyl groups could undergo free radical bromination . The furan ring could undergo electrophilic aromatic substitution . The oxadiazole ring might be less reactive due to the electron-withdrawing effect of the two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of its intermolecular interactions .Applications De Recherche Scientifique

Crystal Structure and Synthesis

Research on derivatives closely related to the specified compound, focusing on the crystal structure, synthesis, and Hirshfeld surface analysis, reveals insights into the chemical and physical properties of such molecules. The study conducted by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provides a comprehensive analysis of their molecular structure, confirmed through spectral studies and X-ray diffraction. This research not only underscores the importance of molecular interactions, such as hydrogen bonding, but also evaluates the compounds' biological activities, indicating potential antibacterial and antioxidant applications (Karanth et al., 2019).

Corrosion Inhibition

Another application is found in the domain of corrosion inhibition. A study by Ammal et al. (2018) on benzimidazole bearing 1,3,4-oxadiazoles, including derivatives similar to the compound , demonstrates their efficacy in preventing mild steel corrosion in sulfuric acid. This research highlights the protective layer formation on the metal surface, substantiated by various analytical methods, including gravimetric, electrochemical, and SEM studies. Such findings point towards the potential industrial applications of these compounds in protecting metal infrastructure against corrosion (Ammal et al., 2018).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant potential of similar compounds has been extensively researched. For instance, Aghekyan et al. (2020) synthesized novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and assessed their antibacterial activity. Their findings suggest these derivatives possess significant antibacterial properties, indicating the potential therapeutic applications of such molecules (Aghekyan et al., 2020).

Chelating Properties

Research on the chelating properties of transition metal chelates derived from Benzofuran-1,3,4-Oxadiazole combined molecules, as discussed by Varde et al. (2017), provides another perspective on the applications of these compounds. The study highlights their potential in creating effective chelating agents that can be utilized in various biochemical applications, including but not limited to, metal ion sequestration and enzymatic activity modulation (Varde et al., 2017).

Mécanisme D'action

Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects. If it’s a reagent in a chemical reaction, future research might focus on finding more efficient or environmentally friendly ways to synthesize it .

Propriétés

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5S/c1-2-26(15-16-7-4-3-5-8-16)32(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(31-22)19-9-6-14-30-19/h3-14H,2,15H2,1H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVKOXHQUSELAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2868556.png)

![N-(4-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2868557.png)

![7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2868558.png)

![3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2868570.png)